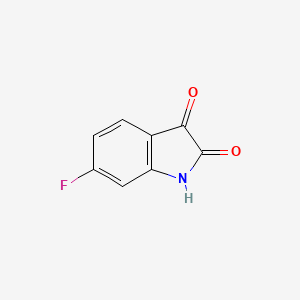

6-Fluoroisatin

Descripción general

Descripción

6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The 6-fluoroisatin has been used as a precursor in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 6-Fluoroisatin involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of 6-Fluoroisatin through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .Molecular Structure Analysis

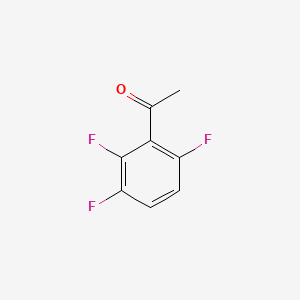

The molecular structure of 6-Fluoroisatin consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .Chemical Reactions Analysis

6-Fluoroisatin undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .Aplicaciones Científicas De Investigación

Magnetic Resonance Probes for Cell Detection

6-Fluoroisatin, along with 5-fluoroisatin, has been utilized in developing reaction-based probes for the detection of peroxynitrite (ONOO(-)) in living cells using (19)F magnetic resonance spectroscopy. This research highlights its potential in non-invasive cellular detection and monitoring of biochemical processes (Bruemmer et al., 2014).

Synthesis and Biological Evaluation in Drug Development

Research into the synthesis and biological evaluation of derivatives of 6-fluoroisatin, such as 3-arylurea-5-fluoroindolin-2-one derivatives, has demonstrated their potential in antitumor activities. This study contributes to fragment-based drug discovery, exploring new avenues for therapeutic agents (Yang et al., 2013).

Antiviral and Antimicrobial Research

Isatin derivatives, including 6-fluoroisatin, have been explored for their antiviral and antimicrobial properties. Research indicates that certain bis-Schiff bases of isatin exhibit activity against DNA and RNA viruses, contributing to the development of new antiviral agents (Jarrahpour et al., 2007).

Diagnostic Imaging Applications

6-Fluoroisatin has been examined for its role in diagnostic imaging. For instance, 6-[18F]-Fluoromaltose, a PET tracer developed using 6-fluoroisatin, has shown promise in imaging bacterial infections with high specificity. This novel application could significantly impact the clinical management of patients with infectious diseases (Gowrishankar et al., 2014).

Antidepressant-like Actions in Neuropsychopharmacology

In the field of neuropsychopharmacology, 6-fluoronorepinephrine, a derivative of 6-fluoroisatin, has been studied for its potential antidepressant-like effects. This research contributes to understanding the pharmacological treatment of depression and could lead to the development of new antidepressant drugs (Stone et al., 2011).

Crystal Structure and Computational Analysis

7-Fluoroisatin, a related compound, has been studied to understand its crystal structure and polymorphism. This research is significant in materials science and pharmaceutical development, illustrating the challenges in computational screening and crystal engineering (Mohamed et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327394 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroisatin | |

CAS RN |

324-03-8 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

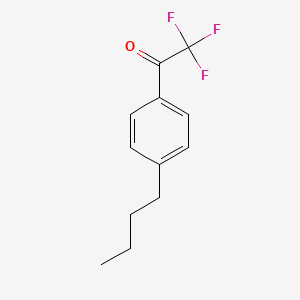

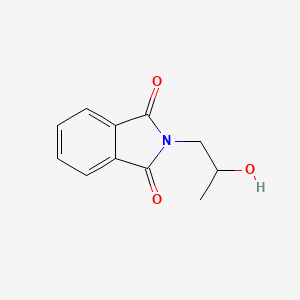

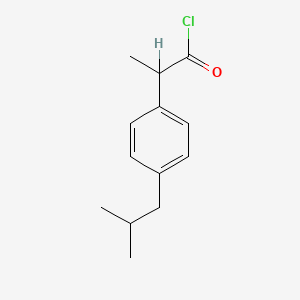

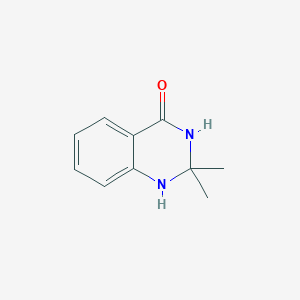

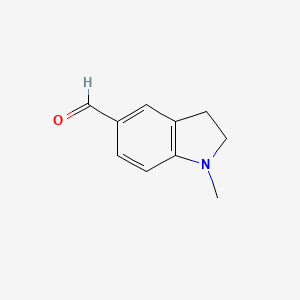

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)